2-Amino-4-methoxy-4-methylpentanoic acid
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Overview
Description
2-Amino-4-methoxy-4-methylpentanoic acid is an organic compound with the molecular formula C7H15NO3. It is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a pentanoic acid backbone. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methoxy-4-methylpentanoic acid typically involves the reaction of 4-methoxy-1-methyl-2-nitrobenzene with sodium hydroxide in methanol, followed by the addition of water and dimethyl sulfoxide (DMSO). The reaction mixture is stirred at 90°C, and the product is isolated through a series of extractions and purifications .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-methoxy-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Oximes and nitroso compounds.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-methoxy-4-methylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Amino-4-methoxy-4-methylpentanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, influencing their activity. The methoxy group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but it is believed to modulate enzymatic activities and cellular processes .
Comparison with Similar Compounds
2-Amino-4-methylpentanoic acid: This compound lacks the methoxy group, resulting in different chemical properties and reactivity.
4-Methoxy-2-nitrobenzoic acid: This compound has a nitro group instead of an amino group, leading to different reactivity and applications.
Uniqueness: 2-Amino-4-methoxy-4-methylpentanoic acid is unique due to the presence of both an amino group and a methoxy group on the same carbon chain. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
2-amino-4-methoxy-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-7(2,11-3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDMWBCMUUSQGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C(=O)O)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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